Product packaging for 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine(Cat. No.:CAS No. 321998-82-7)

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine

Cat. No.: B2972580
CAS No.: 321998-82-7
M. Wt: 238.25
InChI Key: DUEUESIXAVJTRZ-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.25. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N4O B2972580 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine CAS No. 321998-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUESIXAVJTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry and Chemical Biology

Heterocyclic scaffolds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their prevalence in nature, from the nucleic acids that constitute our genetic code to a myriad of alkaloids and vitamins, underscores their fundamental role in biological processes. In medicinal chemistry, these scaffolds are prized for their ability to present functional groups in well-defined spatial orientations, enabling precise interactions with biological targets such as enzymes and receptors.

The incorporation of heteroatoms like nitrogen, oxygen, and sulfur into cyclic structures imparts unique physicochemical properties, including altered polarity, hydrogen bonding capacity, and metabolic stability, which are critical for drug-like characteristics. The structural diversity of heterocyclic compounds is immense, offering a rich chemical space for the design of novel therapeutic agents. This versatility has led to their widespread use in the development of drugs for a broad spectrum of diseases, including cancer, infectious diseases, and neurological disorders.

Historical Context and Evolution of Pyrimidine and Pyrazole Derivatives in Research

The pyrimidine (B1678525) and pyrazole (B372694) moieties, both integral components of the 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine framework, have long and storied histories in the realm of chemical and medical research.

The pyrimidine ring is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. The formal discovery and naming of pyrimidine dates back to the late 19th century. Since then, the exploration of pyrimidine derivatives has yielded a wealth of medically significant compounds. For instance, the development of barbiturates in the early 20th century revolutionized the treatment of anxiety and sleep disorders. In the mid-20th century, the synthesis of 5-fluorouracil (B62378) marked a pivotal moment in cancer chemotherapy, and it remains a widely used antineoplastic agent. gsconlinepress.com More recently, pyrimidine derivatives have been integral to the development of targeted therapies, including kinase inhibitors for the treatment of various cancers.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the late 19th century. Its derivatives have since been found to possess a wide range of pharmacological activities. A notable early success was the development of antipyrine (B355649) and related compounds as analgesics and antipyretics. In contemporary medicine, pyrazole-containing drugs are utilized for a variety of indications. For example, celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. nih.gov The pyrazole scaffold is also a common feature in drugs targeting the central nervous system and in various kinase inhibitors. nih.govnih.gov

Rationale for Investigating the 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Framework

The scientific rationale for investigating the 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine framework is rooted in the established biological activities of its constituent parts and the potential for synergistic or novel effects arising from their unique linkage. The combination of a pyrazole (B372694), a phenoxy linker, and a pyrimidine (B1678525) ring creates a molecular architecture with significant potential for engaging with a variety of biological targets.

The pyrimidine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. mdpi.com Similarly, the pyrazole ring is a versatile pharmacophore that can participate in a range of non-covalent interactions, and it is present in numerous approved drugs, including several kinase inhibitors. nih.govnih.gov The phenoxy linker serves to connect these two important heterocyclic systems, providing a specific spatial orientation and conformational flexibility that can be fine-tuned to optimize binding to a target protein.

The exploration of non-fused pyrimidine derivatives is an active area of research, with studies demonstrating their potential to inhibit various kinases and cellular processes involved in cancer. nih.gov The combination of pyrazole and pyrimidine moieties in a single molecule has been shown to yield compounds with potent biological activities, including anticancer and antimicrobial effects. wisdomlib.org Research into 4-phenoxy-pyrimidine derivatives has also identified potent dual inhibitors of key signaling kinases like VEGFR-2 and c-Met. rsc.org

Given this context, the this compound framework represents a logical and promising area for drug discovery efforts. The hypothesis is that this specific arrangement of pharmacophoric elements can lead to the development of novel therapeutic agents, particularly in the realm of oncology and other diseases driven by aberrant kinase activity.

Structure Activity Relationship Sar Analysis of 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Scaffolds

Influence of Substitutions on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring serves as a crucial anchor for interactions with target proteins, and modifications to this moiety have been shown to significantly impact the biological profile of 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine analogs.

Effects of Substituents at Other Pyrimidine Ring Positions

Systematic exploration of substitutions at other positions of the pyrimidine ring has provided valuable insights into the SAR of this scaffold. The introduction of various functional groups at positions 4, 5, and 6 can modulate potency, selectivity, and physicochemical properties.

For example, in a series of related pyrimidine-based inhibitors, the introduction of small alkyl or amino groups at the C4 and C6 positions has been shown to enhance binding affinity through increased van der Waals interactions or the formation of additional hydrogen bonds with the target protein. Conversely, bulky substituents at these positions can lead to steric clashes, resulting in a loss of activity.

The electronic nature of the substituents also plays a pivotal role. Electron-donating groups can increase the electron density of the pyrimidine ring, potentially enhancing interactions with electron-deficient regions of the binding site. Conversely, electron-withdrawing groups can decrease the basicity of the pyrimidine nitrogens, which may be crucial for avoiding off-target interactions.

A hypothetical data table illustrating the potential effects of pyrimidine ring substitutions is presented below:

CompoundR4R5R6Biological Activity (IC50, nM)
1 HHH500
2 CH3HH250
3 NH2HH100
4 HClH400
5 HHOCH3350

Contribution of the 1H-Pyrazole Moiety to Efficacy and Selectivity

The 1H-pyrazole ring is another key pharmacophoric element, often involved in critical hydrogen bonding interactions with the hinge region of protein kinases. Modifications to this ring can profoundly influence both the potency and selectivity of the compounds.

Impact of Substituents on the Pyrazole (B372694) Ring (e.g., N1, C3, C4, C5)

Substitutions at various positions of the pyrazole ring have been extensively studied to fine-tune the activity of pyrazole-containing inhibitors.

N1-Position: The N1 position of the pyrazole ring is a common site for substitution. Alkylation or arylation at this position can modulate the compound's lipophilicity and steric profile. In many kinase inhibitors, an unsubstituted N1-H is crucial for forming a hydrogen bond with a backbone carbonyl in the hinge region of the kinase. However, in some cases, the introduction of a small alkyl group, such as a methyl or ethyl group, can be tolerated or even lead to improved potency by accessing additional hydrophobic pockets.

C3-Position: The C3 position is attached to the phenoxy ring in the parent scaffold. While direct substitution on this carbon is less common without altering the core structure, modifications to the linker at this point fall under the role of the phenoxy linker.

C4-Position: Substitution at the C4 position of the pyrazole ring can influence the electronic properties and orientation of the pyrazole ring. The introduction of small electron-withdrawing groups, such as halogens, can enhance the acidity of the N1-H, leading to stronger hydrogen bonding.

C5-Position: Substituents at the C5 position can project into solvent-exposed regions or interact with specific subpockets of the binding site. The introduction of small polar groups at this position could improve solubility and pharmacokinetic properties.

A hypothetical data table illustrating the potential effects of pyrazole ring substitutions is presented below:

CompoundR (N1)R' (C4)Biological Activity (IC50, nM)
6 HH100
7 CH3H150
8 HCl50
9 HCH3200

Modifications to the Pyrazole Ring Aromaticity or Saturation

Alterations to the aromatic nature of the pyrazole ring, such as reduction to a pyrazoline or pyrazolidine, would significantly change the geometry and electronic distribution of this moiety. Such modifications would likely disrupt the planar interactions and hydrogen bonding capabilities that are often crucial for activity, leading to a substantial loss of potency. The aromaticity of the pyrazole ring is generally considered essential for its role as a bioisostere of other aromatic systems found in endogenous ligands.

Role of the Phenoxy Linker and Phenyl Ring in Pharmacological Profiles

The central phenyl ring serves as a scaffold to correctly position the pyrazole and pyrimidine rings. Substitutions on this phenyl ring can influence the electronic properties of the entire molecule and provide additional points of interaction. For instance, the introduction of electron-withdrawing groups on the phenyl ring can impact the pKa of the pyrazole N1-H. Furthermore, substituents on the phenyl ring can interact with specific hydrophobic or polar pockets within the target's active site, thereby influencing both potency and selectivity. The position of the pyrazole substituent on the phenyl ring (ortho, meta, or para) is also critical, with the para-substitution often being optimal for spanning the distance between key interaction points in many kinase active sites. epa.gov

Conformational Flexibility and Spatial Orientation of the Linker

The spatial orientation of the pyrimidine and phenyl rings relative to each other, governed by the torsion angles of the ether bond, can significantly impact binding affinity. For a productive interaction with the target protein, the molecule must adopt a specific, low-energy conformation that presents its key pharmacophoric features in the correct geometric arrangement. In many kinase inhibitors with a diaryl ether linkage, this "hinge-binding" motif is crucial for activity. The pyrimidine ring often forms hydrogen bonds with the hinge region of the kinase, while the pyrazolyl-phenyl moiety extends into other regions of the ATP-binding site.

The planarity or twisting of the molecule, influenced by the linker's conformation, can affect interactions with amino acid residues in the binding pocket. A more planar conformation might enhance π-stacking interactions, while a more twisted conformation could allow the molecule to access deeper pockets or avoid steric clashes. The optimal spatial orientation is a delicate balance between maximizing favorable interactions and minimizing unfavorable ones.

Effects of Substituents on the Phenyl Ring (e.g., at Position 4)

Substituents on the phenyl ring of the this compound scaffold can have a profound impact on the compound's potency, selectivity, and pharmacokinetic properties. The position, size, and electronic nature of these substituents are all critical factors in the SAR.

The 4-position of the phenyl ring, which is para to the ether linkage, is a common site for substitution. Modifications at this position can influence the molecule's interaction with the solvent-exposed region of the binding pocket or with specific amino acid residues.

Substituent at Position 4Effect on Biological ActivityRationale
Small, polar groups (e.g., -OH, -NH2) Can increase potencyFormation of additional hydrogen bonds with the target protein.
Bulky, hydrophobic groups (e.g., -t-butyl) May decrease activityPotential for steric hindrance, preventing optimal binding.
Electron-withdrawing groups (e.g., -CF3, -Cl) Can enhance activityMay influence the electronic properties of the phenyl ring, affecting binding affinity. Can also improve metabolic stability.
Electron-donating groups (e.g., -OCH3) Variable effectsCan alter the electronic distribution and conformation of the molecule.

It is important to note that the effect of a substituent is highly dependent on the specific biological target. A modification that enhances activity against one kinase may be detrimental to activity against another, highlighting the importance of substituent choice in achieving selectivity.

Identification of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified as crucial for biological activity, particularly as kinase inhibitors.

Pyrimidine Ring: This moiety often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors.

Phenoxy Linker: The ether oxygen can act as a hydrogen bond acceptor and, as discussed, plays a crucial role in defining the spatial orientation of the aromatic rings.

Pyrazole Moiety: The pyrazole ring can participate in various interactions, including hydrogen bonding (with the N-H group acting as a donor) and π-stacking. Substituents on the pyrazole ring can be tailored to interact with specific pockets within the ATP-binding site.

Aromatic Systems (Phenyl and Pyrazole): The flat, aromatic nature of these rings allows for favorable van der Waals and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket.

The precise arrangement of these features in three-dimensional space is critical for high-affinity binding.

Computational SAR Studies for Predictive Modeling and Optimization

Computational methods are invaluable tools for understanding the SAR of the this compound scaffold and for guiding the design of new, more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can help to:

Visualize the binding mode of the scaffold within the target's active site.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Explain the observed SAR of a series of compounds.

Predict the potential activity of new, unsynthesized analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of known compounds, QSAR can be used to:

Identify the physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are most important for activity.

Predict the activity of novel compounds before they are synthesized.

Pharmacophore Modeling: This approach involves identifying the common structural features and their spatial arrangement that are essential for biological activity. A pharmacophore model can be used to:

Screen large virtual libraries of compounds to identify new potential hits.

Guide the design of new molecules that fit the pharmacophore.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for more rational and targeted design of new compounds based on the this compound scaffold.

Advanced Computational and Theoretical Studies of 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For 2-[4-(1H-Pyrazol-3-yl)Phenoxy]Pyrimidine, docking simulations can identify potential protein targets and predict the binding affinity and interaction patterns.

A variety of algorithms and software, such as AutoDock, are utilized for molecular docking studies of pyrazole (B372694) and pyrimidine (B1678525) derivatives. researchgate.net These programs employ algorithms that explore the conformational space of the ligand within the protein's binding site to find the most stable binding pose.

The binding affinity is estimated using scoring functions, which are mathematical models that calculate a score representing the strength of the ligand-target interaction. These scores, often expressed in units like kcal/mol, help in ranking different compounds or different binding poses of the same compound. researchgate.netnih.gov

Docking ParameterDescriptionTypical Value/Method
Software Program used for docking simulationAutoDock, GLIDE, Schrödinger Suite nih.govnih.gov
Algorithm Method to explore ligand conformationLamarckian Genetic Algorithm, Flexible Ligand Docking researchgate.net
Scoring Function Calculates binding affinityEmpirical free energy scoring functions
Binding Energy Estimated free energy of binding-7 to -12 kcal/mol (Varies by target) researchgate.net

This table is illustrative, showing typical parameters used in docking studies for pyrazole-pyrimidine class compounds.

Post-docking analysis focuses on the specific interactions between this compound and the amino acid residues of the target protein. The pyrimidine and pyrazole rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group on the pyrazole ring can be a hydrogen bond donor. The phenyl ring can participate in hydrophobic and π-π stacking interactions. nih.gov Visualizing the docked complex allows researchers to identify key interactions responsible for binding affinity and selectivity. For instance, studies on similar pyrazolopyrimidine scaffolds show that nitrogen atoms in the core structure often engage in crucial hydrogen bonds within the adenine-binding region of kinases. nih.gov

Interaction TypePotential Participating MoietiesKey Role in Binding
Hydrogen Bonding Pyrazole N-H, Pyrimidine NitrogensAnchors the ligand in the binding pocket. nih.gov
Hydrophobic Interactions Phenyl RingContributes to binding stability.
π-π Stacking Phenyl, Pyrazole, Pyrimidine RingsOrients the ligand relative to aromatic residues.

This table illustrates the common types of intermolecular interactions analyzed in docking studies.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. ijcce.ac.ir These methods provide a fundamental understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net The B3LYP hybrid functional combined with basis sets like 6-31G or 6-311G is commonly employed to optimize the molecular geometry of pyrimidine and pyrazole derivatives, determining the most stable three-dimensional arrangement of atoms. researchgate.netmodern-journals.com DFT calculations can also yield various electronic properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which highlights regions of a molecule that are rich or poor in electrons. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can readily undergo charge transfer interactions. nih.govresearchgate.net This analysis is crucial for predicting how this compound might participate in chemical reactions or biological interactions. nih.gov

Quantum Chemical PropertyCalculated Value (Illustrative)Significance
HOMO Energy -5.10 eVIndicates electron-donating character. researchgate.net
LUMO Energy -2.12 eVIndicates electron-accepting character. researchgate.net
HOMO-LUMO Energy Gap (ΔE) 2.98 eVCorrelates with chemical reactivity and stability. researchgate.netresearchgate.net
Method/Basis Set DFT/B3LYP/6-311GStandard level of theory for such molecules. researchgate.net

This table provides illustrative energy values for frontier orbitals based on similar compounds reported in the literature to demonstrate the output of DFT calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

While molecular docking provides a static picture of the ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetics of the interaction in a simulated physiological environment. nih.gov For this compound, an MD simulation would typically be performed after a docking study to validate the predicted binding mode. The simulation can reveal whether the key intermolecular interactions observed in the static dock are maintained over time, thus confirming the stability of the complex. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation helps to quantify the stability of the complex and the flexibility of its components. nih.gov

Protein-Ligand Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can elucidate the stability of its complex with a target protein and reveal any significant conformational changes that occur upon binding. nih.gov

When a ligand binds to a protein, it can induce conformational changes in the protein, which are often critical for its biological function. nih.govnih.gov Similarly, the ligand itself may adopt a specific conformation within the binding pocket. MD simulations can track these changes, providing a dynamic picture of the interaction. Key metrics are analyzed to assess the stability of the protein-ligand complex. These include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site can signify stable interactions with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are key indicators of a stable binding interaction. For instance, studies on similar pyrazolo[3,4-d]pyrimidine derivatives targeting the EGFR kinase show crucial hydrogen bonds with residues like Met769. tandfonline.com

Table 1: Key Metrics in Molecular Dynamics Simulation for Protein-Ligand Stability Analysis
MetricDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Low, stable plateau in the RMSD plot over time.
Root Mean Square Fluctuation (RMSF)Measures the displacement of each individual residue from its time-averaged position.Low fluctuation values for residues in the binding pocket.
Hydrogen Bond OccupancyCalculates the percentage of simulation time a specific hydrogen bond is present.High occupancy (>50%) for key hydrogen bonds.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value indicates the protein is not undergoing major unfolding.

Free Energy Calculations for Binding Thermodynamics

Predicting the binding affinity between a ligand and its protein target is a primary goal of computational drug design. nih.gov Binding free energy calculations provide a quantitative estimate of this affinity, which can be compared with experimental data. Common methods for these calculations include Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). nih.govfrontiersin.org

Alchemical free energy calculations are more rigorous and computationally intensive. frontiersin.org They involve creating a non-physical, or "alchemical," pathway to transform the ligand into a set of non-interacting "dummy" atoms, both in the solvated protein binding site and free in the solvent. researchgate.netsemanticscholar.org By calculating the free energy change along this pathway, the absolute binding free energy can be determined with high accuracy, often achieving a mean absolute error of less than 1 kcal/mol compared to experimental values. researchgate.net For pyrazolo-pyrimidine based inhibitors, these calculations can help differentiate between closely related analogs and prioritize the most promising candidates for synthesis. nih.gov

Table 2: Comparison of Binding Free Energy Calculation Methods
MethodPrincipleAdvantagesLimitations
MM-PBSA/GBSACombines molecular mechanics energies with continuum solvation models. nih.govComputationally efficient; provides energy decomposition.Less accurate; neglects entropic contributions or approximates them. nih.gov
Alchemical Methods (FEP, TI)Calculates free energy difference by 'alchemically' transforming the ligand in different environments. frontiersin.orgHigh accuracy ("gold standard"); theoretically rigorous. researchgate.netVery computationally expensive; requires significant expertise.

Virtual Screening and Chemoinformatics for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com For a core structure like this compound, virtual screening can be employed to discover novel analogs with potentially improved activity or different properties. This process typically begins with the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to the target. mdpi.com

Once a pharmacophore model is established based on the known interactions of the pyrazolo[3,4-d]pyrimidine scaffold, it is used as a 3D query to filter large chemical databases like ZINC. mdpi.com The workflow involves several stages of filtering, starting with high-throughput virtual screening (HTVS) to quickly assess millions of compounds, followed by more refined docking protocols like standard precision (SP) and extra precision (XP) for the most promising hits. mdpi.com This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates for experimental testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model for a class of compounds like pyrazolo-pyrimidine derivatives, researchers can predict the activity of newly designed, unsynthesized analogs. nih.gov

The process involves several key steps:

Data Collection: A dataset of pyrazolo-pyrimidine analogs with experimentally measured biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.

Model Generation: Statistical techniques are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A statistically robust model can then be used for the rational design of new derivatives with enhanced potency. nih.gov

For example, 3D-QSAR studies on thieno[3,2-d]pyrimidine (B1254671) derivatives have successfully generated models (CoMFA and CoMSIA) that guide the design of more potent antitumor agents. nih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionIndication of a Good Model
r² (Coefficient of Determination)Measures the goodness of fit of the model to the training set data.Value close to 1.0 (e.g., > 0.9). nih.gov
q² (Cross-validated r²)Measures the internal predictive ability of the model, often using the leave-one-out method.Value > 0.5. mdpi.comnih.gov
r²_pred (External Validation r²)Measures the predictive ability of the model on an external test set of compounds not used in model building.Value > 0.6. researchgate.net

Future Perspectives and Research Directions for 2 4 1h Pyrazol 3 Yl Phenoxy Pyrimidine Research

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The accessibility of 2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine and its derivatives is fundamental for extensive biological evaluation. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Conventional methods often require multiple steps and harsh conditions. nih.gov Modern synthetic strategies such as microwave-assisted synthesis and one-pot multi-component reactions have already proven effective for analogous pyrazolo[1,5-a]pyrimidine (B1248293) structures, significantly reducing reaction times and improving yields. nih.gov

Future exploration could involve:

Flow Chemistry: Implementing continuous flow processes could enable safer, more scalable, and highly controlled production of the compound, minimizing hazardous intermediates and improving reproducibility.

Catalytic C-H Activation: Direct functionalization of the pyrazole (B372694) or pyrimidine (B1678525) rings through C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials and reducing synthetic steps.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions could offer milder reaction conditions and unique reactivity patterns for constructing the core scaffold or introducing diverse substituents.

By streamlining its synthesis, researchers can more readily produce a library of derivatives, which is crucial for comprehensive structure-activity relationship (SAR) studies. nih.gov

Diversification of Biological Activity Screening to Uncover New Therapeutic Areas

While pyrazole and pyrimidine derivatives are well-known as protein kinase inhibitors, the therapeutic potential of this compound may extend beyond oncology. mdpi.comnih.govnih.gov The pyrazole moiety is present in drugs targeting a wide range of conditions, from cancer to inflammatory and cardiovascular diseases. nih.govnih.gov A strategic diversification of biological screening is essential to uncover novel applications.

Future screening efforts should encompass a broader range of targets, including:

Inflammatory Pathways: Testing the compound's activity against key targets in inflammation, such as cyclooxygenase (COX) enzymes or kinases involved in immune signaling like Janus kinases (JAKs). mdpi.comnih.gov

Neurodegenerative Diseases: Evaluating its potential to inhibit kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase-3 (GSK-3) or Cyclin-Dependent Kinase 5 (CDK5).

Infectious Diseases: Screening for activity against microbial targets, as pyrimidine and pyrazole heterocycles have shown antibacterial, antifungal, and antiviral properties. researchgate.netekb.eg

Metabolic Disorders: Investigating its effects on enzymes and receptors involved in metabolic diseases like diabetes.

A broad-based screening approach against diverse panels of cell lines and enzymatic assays could reveal unexpected biological activities, opening up new avenues for therapeutic development. researchgate.net

Application of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of this compound is critical for its clinical development. Advanced "omics" technologies offer a systems-level view of the molecular changes induced by a compound. A study on a novel pyrazolo[3,4-d]pyrimidine derivative, SI-83, successfully used proteomics and phosphoproteomics to gain insight into its pro-apoptotic and anti-proliferative properties in osteosarcoma cells. nih.gov This approach revealed changes in protein expression and phosphorylation states that suggested the compound's potential as an anti-metastatic agent. nih.gov

Future research should leverage a multi-omics approach to study this compound:

Proteomics and Phosphoproteomics: To identify the direct protein targets and map the downstream signaling pathways affected by the compound. nih.gov

Transcriptomics (RNA-Seq): To analyze changes in gene expression profiles, providing a comprehensive picture of the cellular response to treatment.

Metabolomics: To study alterations in cellular metabolism, which can reveal novel mechanisms of action and potential biomarkers of response.

Integrating data from these technologies will provide a holistic understanding of the compound's biological effects, helping to identify efficacy markers, predict potential resistance mechanisms, and uncover new therapeutic indications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, prioritize synthetic targets, and identify promising drug candidates. nih.govcrimsonpublishers.com

For this compound, AI and ML can be integrated in several ways:

De Novo Drug Design: Using generative models to design novel derivatives with improved potency, selectivity, and pharmacokinetic (ADME/T) properties. crimsonpublishers.com

High-Throughput Virtual Screening: Employing ML models to screen large virtual libraries of compounds against specific biological targets, identifying derivatives with a high probability of success. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and toxicity of new analogs before synthesis, saving time and resources. nih.gov

Target Identification: An AI-powered screening approach was recently used to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4 homodimerization, highlighting the power of these methods in finding novel targets. nih.gov

By combining computational predictions with empirical testing, researchers can navigate the vast chemical space more efficiently, accelerating the journey from a lead compound to an optimized clinical candidate. mdpi.com

Development of Prodrug Strategies and Targeted Delivery Systems for the Chemical Compound

Many promising kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold suffer from poor aqueous solubility, which can limit their bioavailability and clinical utility. nih.govnih.govunisi.it Prodrug strategies and advanced drug delivery systems offer viable solutions to overcome these pharmacokinetic challenges.

Future research should focus on:

Prodrug Development: Designing and synthesizing prodrugs by attaching soluble moieties (e.g., N-methylpiperazine groups via a carbamate (B1207046) linker) to the parent compound. nih.gov This approach has been successfully applied to other pyrazolo[3,4-d]pyrimidines, resulting in highly water-soluble agents with improved plasma stability and biological efficacy. nih.govunisi.itnih.gov

Nanoparticle Encapsulation: Formulating this compound within nanosystems like liposomes or albumin nanoparticles. nih.gov Encapsulation can enhance solubility, improve stability, and potentially enable targeted delivery to tumor tissues.

Targeted Delivery Systems: Utilizing carriers like halloysite (B83129) nanotubes (HNTs) can improve the delivery of pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com These systems can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound specifically to cancer cells, thereby increasing efficacy and reducing off-target effects.

These strategies are crucial for translating the in vitro potency of this compound into an effective therapeutic agent with a favorable pharmacokinetic profile. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting pyrazole precursors with substituted phenoxy-pyrimidines. For example, describes using ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate as a starting material to generate pyrazolopyrimidines via cyclization .
  • Cyclization : Hydrazine derivatives (e.g., compound 3 in ) undergo cyclization under acidic or thermal conditions to form fused pyrazolotriazolopyrimidines .
  • Functionalization : Post-synthetic modifications, such as introducing aryl/heteroaryl groups via hydrazine coupling (e.g., bipyrazolyl derivatives in ) .

Q. How is structural characterization performed for pyrazolopyrimidine derivatives?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between isomers in ) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., compounds in with molecular formulas C₂₁H₁₆ClN₇Al) .
  • Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., carbon/nitrogen content in ) .

Advanced Research Questions

Q. How can isomerization during pyrazolopyrimidine synthesis be controlled?

  • Methodological Answer : Isomerization pathways (e.g., pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine → pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine in ) depend on:

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor specific tautomers .
  • Catalysts : Acidic or basic conditions direct cyclization regioselectivity. For example, phosphorus oxychloride in Vilsmeier–Haack reactions () stabilizes intermediates .
  • Temperature : Reflux conditions (e.g., 70–100°C) accelerate isomer equilibration .

Q. What strategies address contradictory antimicrobial activity data in bipyrazolyl derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., reports variable Gram-positive vs. Gram-negative bacterial inhibition) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance membrane permeability, while bulky groups reduce it .
  • Testing Protocols : Standardize MIC (minimum inhibitory concentration) assays across bacterial strains to minimize variability .
  • Synergistic Studies : Combine derivatives with known antibiotics (e.g., β-lactams) to evaluate combinatorial effects .

Q. How to design analogs with improved kinase inhibition or antimicrobial activity?

  • Methodological Answer : Rational design strategies include:

  • Hybrid Scaffolds : Fusing pyrazolopyrimidines with thienopyrimidines (e.g., compound 3 in ) enhances π-π stacking with enzyme active sites .
  • Bioisosteric Replacement : Swap pyrimidine with triazine or pyridine moieties to modulate binding affinity (e.g., ’s triazolopyridines) .
  • QSAR Modeling : Use computational tools to correlate substituent hydrophobicity (ClogP) with activity (e.g., ’s azo derivatives) .

Q. What methodologies resolve low yields in cyclization steps during synthesis?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst Screening : Transition metals (e.g., Pd/Cu) improve cross-coupling efficiency (e.g., ’s 82% yield using ammonium carbonate) .
  • Solvent Selection : High-boiling solvents (e.g., acetic acid) facilitate reflux without decomposition () .
  • Purification : Column chromatography (e.g., chloroform:methanol in ) isolates pure products .

Q. How to analyze structure-activity relationships (SAR) for pyrazolopyrimidine derivatives?

  • Methodological Answer : SAR studies involve:

  • Substituent Variation : Compare analogs with methyl, phenyl, or halogen groups (e.g., ’s 2-ethyl vs. p-tolylazo derivatives) .
  • Biological Assays : Test against target enzymes (e.g., COX-2, EGFR) or microbial strains (e.g., Candida albicans in ) .
  • Crystallography : Resolve ligand-enzyme co-crystal structures to identify critical hydrogen bonds (e.g., pyrazole N-H interactions in ) .

Key Data from Evidence

Parameter Example Data Reference
Synthetic Yield 82% for 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Antimicrobial Activity MIC = 4 µM against Staphylococcus aureus for bipyrazolyl derivatives
Isomerization Conditions Reflux in DMF/POCl₃ at 70°C for 5 hours
Elemental Analysis C: 62.77%, H: 4.01%, N: 24.40% for C₂₁H₁₆ClN₇Al

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.